molecular formula C74H128N30O18S6 B3029613 Retrocyclin-1 CAS No. 724760-19-4

Retrocyclin-1

Katalognummer B3029613
CAS-Nummer: 724760-19-4
Molekulargewicht: 1918.4 g/mol
InChI-Schlüssel: HKPMSXLQWRKULW-QYJCGYSGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Retrocyclin-1 is an ancestral hominid θ-defensin, a circular octadecapeptide with an internal tridisulfide ladder, which exhibits antiretroviral properties, particularly against HIV-1. It is encoded in the human genome by a θ-defensin pseudogene, which is not expressed due to a premature stop codon in its signal sequence. Despite this, the mature coding sequence remains intact, allowing for the peptide to be synthesized artificially. Retrocyclin-1 has been shown to protect human cells in vitro from infection by both T- and M-tropic strains of HIV-1 .

Synthesis Analysis

Retrocyclin-1 is not naturally produced in humans due to a mutation in the signal sequence of the gene. However, it can be generated by solid-phase peptide synthesis, which has been used to create the peptide corresponding to the processed human retrocyclin. This synthetic approach has enabled the study of retrocyclin's inhibitory effects on HIV-1 replication in human cells .

Molecular Structure Analysis

The molecular structure of retrocyclin-1 is characterized by its circular nature and the presence of a tridisulfide ladder, which is crucial for its biological activity. The peptide's structure allows it to bind with high affinity to glycoproteins and glycolipids implicated in HIV-1 entry, such as gp120 and CD4. The binding affinity is significantly reduced when the tridisulfide ladder is disrupted, indicating the importance of this structural feature .

Chemical Reactions Analysis

Retrocyclin-1 interacts with various molecules through binding reactions. It has been shown to bind with high affinity to HIV-1 related glycoproteins and glycolipids, such as gp120, CD4, and galactosylceramide. These interactions are mediated by both O-linked and N-linked sugars, which serve as binding sites for retrocyclin-1. The peptide's ability to bind to these molecules is highly correlated with its capacity to protect human cells from HIV-1 infection .

Physical and Chemical Properties Analysis

Retrocyclin-1's physical and chemical properties are closely related to its antiviral activity. It is a small, cysteine-rich peptide with lectin-like properties, allowing it to recognize and bind to carbohydrate-containing surface molecules. This binding is integral to its ability to protect cells from HIV-1 infection. The peptide's circular structure and disulfide bonds contribute to its stability and functional activity .

Relevant Case Studies

Several studies have demonstrated the potential of retrocyclin-1 as an antiretroviral agent. For instance, it has been shown to inhibit the replication of R5 and X4 strains of HIV-1 in human cells and to block HIV-1 replication at entry. Additionally, retrocyclin-1 analogs, such as RC-101, have been developed with enhanced activity against primary HIV-1 isolates, suggesting that further modifications could improve its antiviral properties . Another study revealed that human cells could be induced to produce retrocyclin-1 by using aminoglycosides to read-through the premature termination codon in mRNA transcripts, providing a novel approach to potentially enhance resistance to HIV-1 infection .

Wissenschaftliche Forschungsanwendungen

HIV-1 Inhibition

Retrocyclin-1 has demonstrated significant potential in inhibiting the infection and transmission of Human Immunodeficiency Virus type 1 (HIV-1). Studies have shown that retrocyclin analogues, like RC-101, can prevent HIV-1 infection in cervicovaginal tissue constructs without altering tissue viability or inducing inflammatory responses (Cole et al., 2007). Retrocyclin's ability to inhibit proviral DNA formation and protect CD4+ lymphocytes from HIV-1 infection highlights its potential as a topical agent for preventing sexually acquired HIV-1 infections (Cole et al., 2002).

Bacterial Vaginosis and Biofilm Inhibition

Retrocyclin's antimicrobial properties extend to its interaction with Gardnerella vaginalis, a bacterium associated with bacterial vaginosis. RC-101, a synthetic retrocyclin, inhibits the cytolytic activity of vaginolysin and significantly reduces biofilm formation by G. vaginalis, suggesting its utility in bacterial vaginosis prevention (Hooven et al., 2012).

Protection Against Anthrax Infections

Retrocyclin-1 enhances macrophage performance and protects against experimental anthrax infections in mice. The peptide binds extensively to Bacillus anthracis spores, promoting their phagocytosis and killing by macrophages, suggesting its role in boosting innate immune responses (Welkos et al., 2011).

Inhibition of Herpes Simplex Virus (HSV)

Retrocyclin-2, a variant of retrocyclin, has shown effectiveness in protecting cells from infection by both type 1 and type 2 herpes simplex viruses. Its mechanism includes blocking viral attachment and inhibiting viral entry without causing cytotoxicity (Yasin et al., 2004).

Flavivirus Infection Inhibition

Retrocyclin-101, another variant, has demonstrated inhibitory effects on flavivirus infections, including Zika and Japanese encephalitis viruses. It interferes with the viral entry and replication stages, targeting the NS2B-NS3 serine protease and the E protein of the flavivirus (Jia et al., 2021).

Production in Chloroplasts for Therapeutic Use

Research on expressing and characterizing retrocyclin-101 in chloroplasts has shown that it can be produced as a therapeutic agent against bacterial and viral infections, including HIV-1 and sexually transmitted bacteria (Lee et al., 2011).

Lectin Properties and Binding to Glycoproteins

Retrocyclin-1 exhibits lectin-like properties, binding with high affinity to glycoproteins such as gp120 and CD4, which are crucial for HIV-1 entry. This unique property contributes significantly to its ability to protect cells from HIV-1 infection (Wang et al., 2003).

Inhibition of Avian Influenza Virus

Retrocyclin 2 has been effective against H5N1 highly pathogenic avian influenza virus in vitro and in vivo, highlighting its potential as a new therapy for influenza and other diseases (Liang et al., 2010).

Zukünftige Richtungen

The ability to reawaken retrocyclin genes from their 7 million years of slumber using aminoglycosides could provide a novel way to secure enhanced resistance to HIV-1 infection . This technique is several safety tests and clinical trials away from actual use, but it’s promising nonetheless .

Eigenschaften

IUPAC Name

1-[3-[(1R,4S,7R,10S,16S,22R,25S,28R,31S,34R,37S,43S,49R,52S)-10,25,37,52-tetrakis[(2S)-butan-2-yl]-4,31,43-tris(3-carbamimidamidopropyl)-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54-octadecaoxo-56,57,60,61,64,65-hexathia-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53-octadecazatetracyclo[26.26.4.47,22.434,49]hexahexacontan-16-yl]propyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H128N30O18S6/c1-9-35(5)53-67(119)99-45-31-125-123-29-43(59(111)89-25-49(105)91-39(17-13-21-83-71(75)76)57(109)87-27-51(107)101-53)97-69(121)55(37(7)11-3)104-66(118)48-34-128-127-33-47(95-61(113)41(93-63(45)115)19-15-23-85-73(79)80)65(117)103-56(38(8)12-4)70(122)98-44-30-124-126-32-46(64(116)94-42(62(114)96-48)20-16-24-86-74(81)82)100-68(120)54(36(6)10-2)102-52(108)28-88-58(110)40(18-14-22-84-72(77)78)92-50(106)26-90-60(44)112/h35-48,53-56H,9-34H2,1-8H3,(H,87,109)(H,88,110)(H,89,111)(H,90,112)(H,91,105)(H,92,106)(H,93,115)(H,94,116)(H,95,113)(H,96,114)(H,97,121)(H,98,122)(H,99,119)(H,100,120)(H,101,107)(H,102,108)(H,103,117)(H,104,118)(H4,75,76,83)(H4,77,78,84)(H4,79,80,85)(H4,81,82,86)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,53-,54-,55-,56-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPMSXLQWRKULW-QYJCGYSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)NC(=O)C(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)N3)CCCNC(=N)N)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)CNC4=O)CCCNC(=N)N)C(C)CC)C(C)CC)NC(=O)C(NC2=O)CCCNC(=N)N)C(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)CNC4=O)CCCNC(=N)N)[C@@H](C)CC)[C@@H](C)CC)NC(=O)[C@@H](NC2=O)CCCNC(=N)N)[C@@H](C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H128N30O18S6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1918.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Retrocyclin-1

Citations

For This Compound
304
Citations
SM Owen, DL Rudolph, W Wang, AM Cole… - AIDS Research & …, 2004 - liebertpub.com
… , including retrocyclin-1 (RC… retrocyclin-1 (RC100), and describe three of them in this report: RC-101, RC-115, and RC-116. One of them, RC-101, was superior in potency to retrocyclin-1…
Number of citations: 116 www.liebertpub.com
AB Sassi, MR Cost, AL Cole, AM Cole… - Antimicrobial agents …, 2011 - Am Soc Microbiol
RC-101 is a synthetic microbicide analog of retrocyclin, which has shown in vitro activity against X4 and R5 HIV-1. In an effort to develop a safe and effective RC-101 vaginal …
Number of citations: 59 journals.asm.org
HA Rothan, HC Han… - BMC infectious …, 2012 - bmcinfectdis.biomedcentral.com
… In this study, we report retrocyclin-1 (RC-1) production in E. coli as a recombinant peptide to … Lehrer RI: RC-101, a retrocyclin-1 analogue with enhanced activity against primary HIV type …
Number of citations: 95 bmcinfectdis.biomedcentral.com
SA Gallo, W Wang, SS Rawat, G Jung… - Journal of Biological …, 2006 - ASBMB
… Despite its activity against HIV-1, retrocyclin-1 is considerably less effective against HIV-2 or … of retrocyclin-1 on fusion mediated by HIV-1 Env. We found that retrocyclin-1 prevents HIV-1 …
Number of citations: 173 www.jbc.org
N Venkataraman, AL Cole, P Ruchala, AJ Waring… - PLoS …, 2009 - journals.plos.org
… This treatment induced the production of intact, bioactive retrocyclin-1 peptide by human epithelial cells and cervicovaginal tissues. The ability to reawaken retrocyclin genes from their 7 …
Number of citations: 128 journals.plos.org
W Wang, AM Cole, T Hong, AJ Waring… - The journal of …, 2003 - journals.aai.org
… We infer from our data that the ability of retrocyclin-1 to recognize and bind oligosaccharide side chains on viral and/or cellular glycoproteins allows it to interdict the operation of surface …
Number of citations: 255 journals.aai.org
SM Owen, D Rudolph, W Wang… - The Journal of …, 2004 - Wiley Online Library
… RC-112 was several fold more potent than retrocyclin-1 across the entire HIV-… retrocyclin-1, surface plasmon resonance experiments performed with 1 μg/mL of RC-112 and retrocyclin-1 …
Number of citations: 57 onlinelibrary.wiley.com
B Yasin, W Wang, M Pang, N Cheshenko… - Journal of …, 2004 - Am Soc Microbiol
… We also tested 14 retrocyclin analogues, including the retro, enantio, and retroenantio forms of retrocyclin 1. Retrocyclins 1 and 2 and RTD 3 protected cervical epithelial cells from …
Number of citations: 319 journals.asm.org
RI Lehrer, AM Cole, ME Selsted - Journal of Biological Chemistry, 2012 - ASBMB
… Retrocyclin-1 inhibits the cellular entry of HIV-1, HSV, and influenza A virus. The rhesus θ-… respiratory syndrome coronavirus infection, and retrocyclin-1 protects mice from infection by …
Number of citations: 169 www.jbc.org
W Wang, SM Owen, DL Rudolph, AM Cole… - The Journal of …, 2004 - journals.aai.org
… We recently reported that the ability of retrocyclin-1 analogues to bind gp120 and CD4 was highly correlated with their ability to protect human PBL from infection by the JR CSF and IIIB …
Number of citations: 283 journals.aai.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.